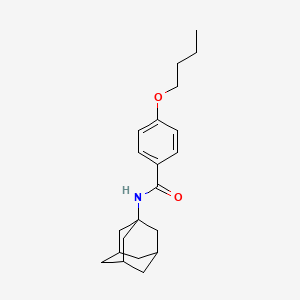

N-1-adamantyl-4-butoxybenzamide

概要

説明

Synthesis Analysis

While the exact synthesis process for “N-1-adamantyl-4-butoxybenzamide” is not available, related compounds such as N-(1-adamantyl)carbothioamides have been synthesized from 1-adamantyl isothiocyanate with various cyclic secondary amines . This suggests that a similar process could potentially be used for the synthesis of “this compound”.

Molecular Structure Analysis

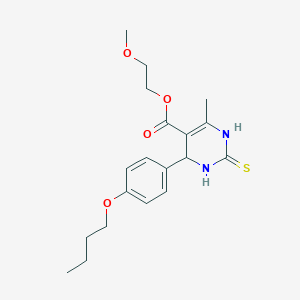

The molecular structure of “this compound” is not directly available. However, the adamantyl group is a well-known moiety in chemistry, characterized by its three-dimensional, cage-like structure . The butoxybenzamide part of the molecule would consist of a benzamide group with a butoxy (four-carbon alcohol) substituent.

Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not documented in the available literature. However, adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives .

Physical and Chemical Properties Analysis

The specific physical and chemical properties of “this compound” are not available in the literature. However, adamantane derivatives in general are known for their unique structural, biological, and stimulus-responsive properties .

科学的研究の応用

Chemical Synthesis and Catalysis

N-1-adamantyl-4-butoxybenzamide and its derivatives are involved in various chemical synthesis processes and catalytic reactions. For instance, the reaction of adamantane under atmospheric nitric oxide in the presence of N-hydroxyphthalimide (NHPI) serves as a radical catalyst, leading to the formation of 1-N-adamantylbenzamide as a principal product. This highlights its role in the synthesis of adamantyl-containing compounds through radical catalysis (Sakaguchi, Eikawa, & Ishii, 1997).

Material Science and Polymer Chemistry

In material science and polymer chemistry, adamantyl derivatives, including this compound, are used to enhance the properties of polymers. For example, the synthesis and characterization of monomeric, arylpalladium halide complexes with adamantyl-containing phosphines showcase the utility of these compounds in developing materials with specific chemical and physical properties. These complexes may be stabilized by agostic interactions, indicating a potential application in material science and catalysis (Stambuli, Bühl, & Hartwig, 2002).

Bioorganic and Medicinal Chemistry

Adamantyl N-benzylbenzamide derivatives, closely related to this compound, have been studied for their depigmenting and tyrosinase inhibitory activities. These molecules are evaluated for their potential as depigmentation agents, with the lipophilic character of the adamantyl moiety conferring greater depigmentation power compared to non-adamantyl substituted derivatives. This opens avenues in dermatological applications and the design of skin care products (Baek et al., 2012).

Host-Guest Chemistry

In host-guest chemistry, adamantyl derivatives, including those similar to this compound, are used to study molecular interactions. For example, studies on fluorescent β-cyclodextrins modified by isomeric aminobenzamides demonstrate the influence of adamantyl groups on the inclusion complex formation and fluorescence behavior. These findings have implications for developing molecular sensors and understanding the fundamental aspects of molecular recognition (Wang et al., 2011).

Pharmaceutical Applications

Research on adamantyl derivatives has also explored their potential in pharmaceutical applications. For instance, derivatives of adamant-2-ylamides of alkylamidocarbonic acids, closely related to this compound, exhibit prominent antiarrhythmic effects in preclinical models. This suggests the potential of adamantyl derivatives in developing new antiarrhythmic medications (Turilova et al., 2013).

作用機序

The mechanism of action for “N-1-adamantyl-4-butoxybenzamide” is not documented in the available literature. However, other adamantyl-based compounds have been studied for their biological activity. For example, N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea has been found to specifically cleave the zymogen plasminogen to form the active enzyme plasmin .

Safety and Hazards

The safety and hazards associated with “N-1-adamantyl-4-butoxybenzamide” are not documented in the available literature. However, safety data sheets for similar compounds suggest that they may be harmful if swallowed and may cause genetic defects .

将来の方向性

The future directions for research on “N-1-adamantyl-4-butoxybenzamide” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. For example, N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide and its derivatives have been synthesized for anti-Dengue virus activity . Similar studies could be conducted on “this compound” to explore its potential medicinal uses.

特性

IUPAC Name |

N-(1-adamantyl)-4-butoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-2-3-8-24-19-6-4-18(5-7-19)20(23)22-21-12-15-9-16(13-21)11-17(10-15)14-21/h4-7,15-17H,2-3,8-14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQAMGRVIAVVNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dibutylsulfamoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B4049250.png)

![2-thiophen-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4049256.png)

![2-[4-(2-chlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B4049275.png)

![N-[(1-adamantylamino)carbonothioyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4049281.png)

![2-{[5-(3-bromophenyl)-2-furyl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4049316.png)

![N-[(4-METHOXYPHENYL)METHYL]-2-(THIOPHENE-2-SULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE](/img/structure/B4049344.png)

![(5E)-1-(3-chloro-2-methylphenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4049356.png)

![3-methoxy-2-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B4049370.png)